molecular formula C3H3FO B14483420 3-Fluoroprop-2-YN-1-OL CAS No. 63788-34-1

3-Fluoroprop-2-YN-1-OL

Cat. No.: B14483420
CAS No.: 63788-34-1
M. Wt: 74.05 g/mol
InChI Key: DTYFDQXBLPHTRD-UHFFFAOYSA-N
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Description

3-Fluoroprop-2-YN-1-OL is an organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and a triple bond between carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroprop-2-YN-1-OL typically involves the fluorination of propargyl alcohol. One common method includes the reaction of propargyl alcohol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoroprop-2-YN-1-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 3-fluoroprop-2-ynal or 3-fluoroprop-2-ynoic acid.

    Reduction: Formation of 3-fluoroprop-2-ene-1-ol or 3-fluoropropanol.

    Substitution: Formation of azido or thiol derivatives.

Scientific Research Applications

3-Fluoroprop-2-YN-1-OL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoroprop-2-YN-1-OL involves its interaction with various molecular targets. The presence of the fluorine atom enhances the compound’s reactivity and ability to form stable intermediates. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to biological targets . The triple bond provides a site for further chemical modifications, allowing the compound to interact with different pathways and enzymes.

Comparison with Similar Compounds

    Propargyl alcohol: Lacks the fluorine atom, making it less reactive in certain reactions.

    3-Chloroprop-2-YN-1-OL: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

    3-Bromoprop-2-YN-1-OL:

Uniqueness: 3-Fluoroprop-2-YN-1-OL is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

CAS No.

63788-34-1

Molecular Formula

C3H3FO

Molecular Weight

74.05 g/mol

IUPAC Name

3-fluoroprop-2-yn-1-ol

InChI

InChI=1S/C3H3FO/c4-2-1-3-5/h5H,3H2

InChI Key

DTYFDQXBLPHTRD-UHFFFAOYSA-N

Canonical SMILES

C(C#CF)O

Origin of Product

United States

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